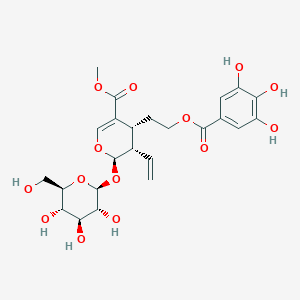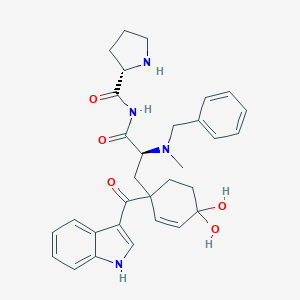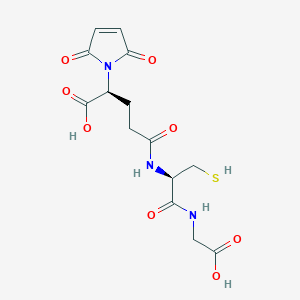
Cornuside
Übersicht
Beschreibung
Cornuside is an iridoid glycoside from Cornus officinalis . It has the activities of anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotection .
Synthesis Analysis
This compound is isolated from the fruit of Cornus officinalis . It has been found to have beneficial actions on memory deficits in a triple-transgenic mice model of Alzheimer’s Disease (3 × Tg-AD) .
Molecular Structure Analysis
The molecular formula of this compound is C24H30O14 . Its molecular weight is 542.49 g/mol .
Chemical Reactions Analysis
This compound has been demonstrated to dilate vascular smooth muscle through endothelium-dependent nitric oxide signaling . It also showed anti-inflammatory activity in the lipopolysaccharide (LPS)-induced inflammation model via the inhibition of NF-κB activity .
Physical And Chemical Properties Analysis
This compound is a secoiridoid glucoside compound . More detailed physical and chemical properties are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Cornuside ist ein Iridoidglykosid aus Cornus officinalis, mit den Aktivitäten der Entzündungshemmung, Antioxidation, Anti-Mitochondrien-Dysfunktion und Neuroprotektion . Es wurde festgestellt, dass es ein potenzielles Mittel gegen die Alzheimer-Krankheit ist . In einer Studie mit einem dreifach-transgenen Mausmodell der Alzheimer-Krankheit (3 × Tg-AD) wurde festgestellt, dass this compound neuronale Verletzungen lindert, die Amyloid-Plaque-Pathologie reduziert, die Tau-Phosphorylierung hemmt und synaptische Schäden repariert . Es reduzierte auch die Freisetzung von Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumornekrosefaktor-α (TNF-α) und Stickstoffmonoxid (NO), senkte den Spiegel von Malondialdehyd (MDA) und erhöhte die Aktivität der Superoxiddismutase (SOD) und den Spiegel der Glutathionperoxidase (GSH-Px) .
Verbesserung der kognitiven Funktion
This compound wurde entdeckt, um das Lernen und Gedächtnis bei Alzheimer-Mäusen zu verbessern . Es verbesserte die kognitive Funktion von AD-Mäusen in einer Reihe von Verhaltenstests signifikant, darunter der Morris-Wasserlabyrinth-Test, der Nestbau-Test, der Test zur Erkennung neuer Objekte und der Schritt-Abwärts-Test . Es könnte neuronale Verletzungen abschwächen und die cholinerge synaptische Übertragung fördern, indem es den Acetylcholin-Spiegel (ACh) durch Hemmung von Acetylcholinesterase (AChE) und Butyrylcholinesterase (BuChE) sowie durch die Erleichterung von Cholinacetyltransferase (ChAT) wiederherstellt .
Entzündungshemmende und antioxidative Wirkungen
This compound hemmte die oxidative Belastung, die sich als verringerter Malondialdehyd (MDA) verstärkte, indem es die TXNIP-Expression hemmte, die gesamte antioxidative Kapazität (TAOC) verbesserte, die Aktivitäten von Superoxiddismutase (SOD) und Katalase (CAT) erhöhte . Es reduzierte auch die Aktivierung von Mikroglia und Astrozyten, senkte den Spiegel von proinflammatorischen Faktoren TNF-α, IL-6, IL-1β, iNOS und COX2, indem es die RAGE-vermittelte IKK-IκB-NF-κB-Phosphorylierung beeinflusste .
Sepsis-Behandlung
This compound, das ein aus den Früchten von Cornus officinalis Seib gewonnenes Produkt ist, ist ein natürliches Bis-Iridoidglykosid mit den therapeutischen Wirkungen der Unterdrückung von Entzündungen und der Regulierung von Immunantworten<a aria-label="3: " data-citationid="29fc7ac4-6eac-c4aa-4d07-eec5028341d2-28" h="ID=SERP,5017.1" href="https://www.mdpi.com/1
Wirkmechanismus
Target of Action
Cornuside, a natural bis-iridoid glycoside derived from the fruit of Cornus officinalis Sieb, has been found to target several key proteins and pathways in the body. One of its primary targets is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is known to have critical functions in the body, and targeting this protein may have therapeutic effects . This compound also interacts with the Receptor for Advanced Glycation End Products (RAGE) and the AKT/Nrf2/NF-κB signaling pathway .
Mode of Action
This compound interacts with its targets to bring about a range of effects. It has been found to suppress HMGB1-induced excessive permeability . This leads to the recovery of vascular barrier integrity, which can have potential antiseptic activity . This compound also inhibits the phosphorylation of AKT and NF-κB inhibitor alpha, decreases the expression of proliferating cell nuclear antigen and cyclin D1, and increases the expression of p21 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses . It also impacts the RAGE/TXNIP/NF-κB signaling pathway, which plays a role in cognitive impairments . Furthermore, it has been found to suppress the secretion of TGFBIp by lipopolysaccharide (LPS), leading to reduced septic responses .
Result of Action
This compound has been found to have a range of molecular and cellular effects. It suppresses inflammation and regulates immune responses . It also reduces glucose-induced increase in cell viability and expression of pro-inflammatory cytokines . In addition, it has been found to reduce neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage .
Action Environment
Environmental factors can influence the action of this compound. For instance, the geographical environment has been found to have a significant impact on the accumulation of effective components in Cornus officinalis, the plant from which this compound is derived . .
Biochemische Analyse
Biochemical Properties
Cornuside interacts with various enzymes, proteins, and other biomolecules. The LC-DAD-MS (ESI+) analysis revealed the presence of 3-ferulic-3′-ellagic-difuranoside, scandoside methyl ester, and swertiamarin in the diethyl ether fraction, and this compound II in the ethyl acetate fraction . These interactions contribute to its biochemical properties and potential therapeutic effects.
Cellular Effects
It influences cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKSCGLXONVGL-UPIRYGIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
